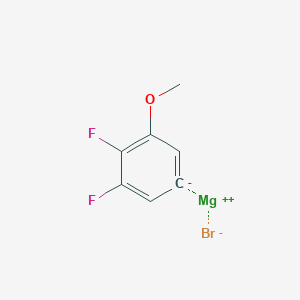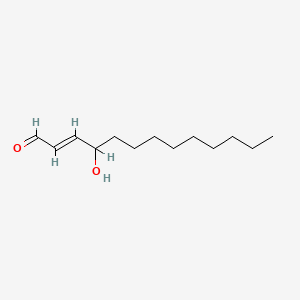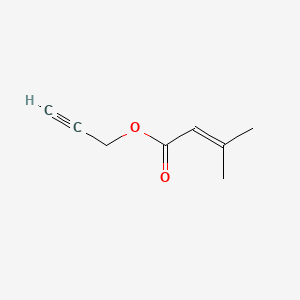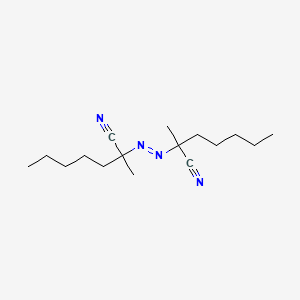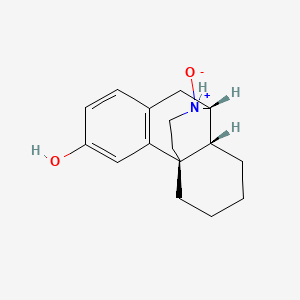
Didodecyldimethylammonium hydroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Didodecyldimethylammonium hydroxide is a quaternary ammonium compound with two long alkyl chains. It is known for its surfactant properties and is used in various applications, including industrial, pharmaceutical, and biological fields. The compound is highly soluble in water and forms clear solutions containing spontaneous vesicles and micelles .
Preparation Methods
Didodecyldimethylammonium hydroxide is typically prepared by ion exchange from its bromide counterpart, didodecyldimethylammonium bromide. The bromide ions are substituted with hydroxide ions using an ion exchange resin such as Amberlite IRA-400(OH). The reaction is carried out for 24 hours, and the successful conversion is confirmed by pH measurements, indicating a highly alkaline solution (pH 12.8) .
Chemical Reactions Analysis
Didodecyldimethylammonium hydroxide undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, although specific details on these reactions are limited.
Substitution: The hydroxide ion can be substituted with other anions, such as phosphate, oxalate, and carbonate, depending on the reaction conditions.
Micelle Formation: In aqueous solutions, this compound forms micelles and vesicles, which can further interact with various counterions to form different phases and structures.
Scientific Research Applications
Didodecyldimethylammonium hydroxide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of didodecyldimethylammonium hydroxide involves its surfactant properties. The compound’s double alkyl chains and quaternary ammonium headgroup allow it to interact with various molecules and ions. It forms micelles and vesicles in aqueous solutions, which can encapsulate and transport other substances. The compound’s ability to self-assemble and form different phases is influenced by the type and concentration of counterions present .
Comparison with Similar Compounds
Didodecyldimethylammonium hydroxide can be compared with other quaternary ammonium compounds, such as:
Didodecyldimethylammonium bromide: Similar in structure but with bromide as the counterion.
Cetyltrimethylammonium bromide: Another quaternary ammonium compound with a single long alkyl chain.
Didecyldimethylammonium chloride: Used as an antimicrobial agent with different chemical properties and applications compared to this compound.
This compound is unique due to its high solubility in water and its ability to form clear solutions with spontaneous vesicles and micelles, making it highly versatile in various scientific and industrial applications .
Properties
CAS No. |
23381-53-5 |
|---|---|
Molecular Formula |
C26H57NO |
Molecular Weight |
399.7 g/mol |
IUPAC Name |
didodecyl(dimethyl)azanium;hydroxide |
InChI |
InChI=1S/C26H56N.H2O/c1-5-7-9-11-13-15-17-19-21-23-25-27(3,4)26-24-22-20-18-16-14-12-10-8-6-2;/h5-26H2,1-4H3;1H2/q+1;/p-1 |
InChI Key |
KZOIWQKIVZDOGH-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCC.[OH-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


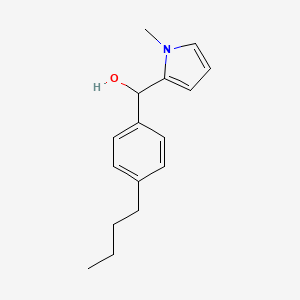
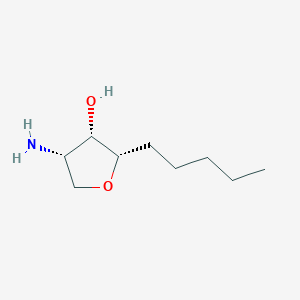
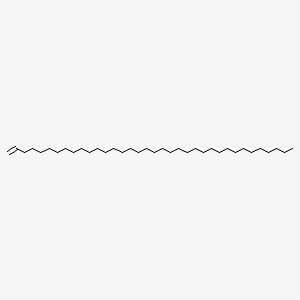
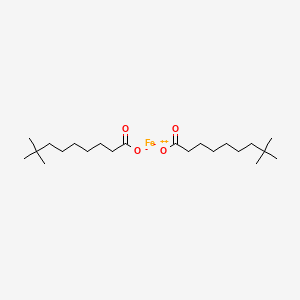

![butanedioic acid;6-[4-[2-[[(2S)-3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]-2-methylpropyl]phenoxy]pyridine-3-carboxamide](/img/structure/B12642568.png)

![benzenesulfonic acid;4-[(2S)-4-prop-2-enylmorpholin-2-yl]phenol](/img/structure/B12642590.png)
![14-Hydroxy-6-methyl-2-oxabicyclo[10.4.0]hexadeca-1(12),6,13,15-tetraen-3-one](/img/structure/B12642592.png)
